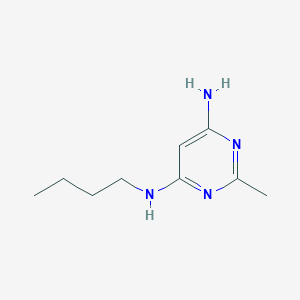

N4-butyl-2-methylpyrimidine-4,6-diamine

Description

Properties

CAS No. |

1514620-21-3 |

|---|---|

Molecular Formula |

C9H16N4 |

Molecular Weight |

180.25 g/mol |

IUPAC Name |

4-N-butyl-2-methylpyrimidine-4,6-diamine |

InChI |

InChI=1S/C9H16N4/c1-3-4-5-11-9-6-8(10)12-7(2)13-9/h6H,3-5H2,1-2H3,(H3,10,11,12,13) |

InChI Key |

MFJFJJXODWDNEJ-UHFFFAOYSA-N |

SMILES |

CCCCNC1=NC(=NC(=C1)N)C |

Canonical SMILES |

CCCCNC1=NC(=NC(=C1)N)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research

Recent studies have highlighted the potential of N4-butyl-2-methylpyrimidine-4,6-diamine as an effective compound in cancer treatment. It has been shown to exhibit significant activity against various cancer cell lines by targeting specific molecular pathways involved in tumor growth and proliferation. For instance, it has been evaluated for its ability to inhibit the MTH1 enzyme, which plays a crucial role in cancer cell survival by managing oxidative stress .

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory properties. It acts as an agonist for Toll-like receptor 8 (TLR8), leading to the induction of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-12 (IL-12). These effects suggest its potential use in immunotherapy, particularly for enhancing immune responses against tumors .

Case Studies

Case Study 1: MTH1 Inhibition

In a study published in the International Journal of Molecular Sciences, this compound was investigated as a potential radiotracer for imaging MTH1 activity in cancer cells. The study demonstrated that this compound could effectively visualize MTH1 levels, providing insights into tumor biology and aiding in the development of targeted therapies .

Case Study 2: TLR8 Agonism

Another significant study examined the structure-activity relationship of various pyrimidine derivatives, including this compound. The results indicated that modifications at the N(4) position enhanced TLR8 agonistic activity, suggesting avenues for developing new immunotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine-Diamine Derivatives

The following table summarizes key structural and functional differences between N4-butyl-2-methylpyrimidine-4,6-diamine and related compounds:

Key Comparative Insights

In contrast, N6-(4-aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine incorporates an aromatic amine, which could confer stronger π-stacking interactions but may reduce metabolic stability .

Kinase Inhibition vs. Protein Modulation :

- Tucatinib, a quinazoline-diamine, demonstrates high selectivity for HER2 kinase due to its bulky triazolopyridine substituent, a feature absent in simpler pyrimidine-diamines .

- RS-0406, a pyridazine-diamine, disrupts α-synuclein fibrils via β-sheet breaking, a mechanism distinct from kinase-targeting pyrimidines .

Synthetic and Commercial Viability :

- N4-Butyl-2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine was discontinued commercially, suggesting challenges in synthesis or scalability compared to less complex analogs .

Research Findings and Limitations

- Biological Activity: Pyrimidine-diamines with alkyl groups (e.g., butyl) are understudied compared to aryl-substituted variants. However, quinoline-pyrimidine hybrids (e.g., compound 15 in ) show potent activity against Type II NADH dehydrogenase, highlighting the role of exocyclic amines in target engagement .

- Materials Science: Triazine-diamines like DACT-II achieve near-unity photoluminescence quantum yields (PLQY) via optimized donor-acceptor design, a benchmark yet to be matched by pyrimidine analogs .

Preparation Methods

Starting Materials and Key Intermediates

- 2,4-Dichloro-6-methylpyrimidine is the common starting material due to its reactivity towards nucleophilic substitution at the 4 and 6 positions.

- Primary amines such as butylamine serve as nucleophiles to introduce the N4-butyl substituent.

- Ammonia or other amines are used to introduce the amino groups at the 6 position.

Stepwise Synthetic Route

This two-step substitution allows selective introduction of the butyl group at N4 and amination at position 6.

Reaction Conditions and Optimization

- Solvents: Common solvents include tetrahydrofuran (THF), ethanol, or N-methylpyrrolidone (NMP) for enhanced solubility and reaction rates.

- Temperature: Initial substitution reactions are often carried out at low temperatures (0°C) to control regioselectivity and avoid side reactions, followed by room temperature or reflux for completion.

- Bases: Triethylamine or potassium carbonate is used to neutralize released HCl and drive the substitution forward.

- Reaction Time: Typically ranges from several hours to overnight depending on scale and conditions.

Alternative Synthetic Approaches

One-Pot Multicomponent Reactions

Some literature reports multicomponent reactions involving condensation of pyrimidine derivatives with amines and aldehydes under catalytic conditions, sometimes assisted by microwave irradiation or solvent-free methods. However, these are more common for complex pyrimidine analogs rather than simple N4-alkylated diamines.

Catalytic and Cross-Coupling Methods

While palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is widely used for aryl amination, its application for N4-butyl substitution on pyrimidines is less common but feasible for complex derivatives.

Data Table: Summary of Key Preparation Methods

Research Findings and Notes

- The regioselectivity of substitution is crucial; the chlorine at position 4 is more reactive than at position 6, allowing selective N4 substitution first.

- Use of excess butylamine can lead to over-alkylation; controlled stoichiometry is essential.

- Purification is typically achieved by chromatographic separation due to formation of minor regioisomers or side products.

- Industrial scale-up requires optimization of solvent, temperature, and base to maximize yield and minimize impurities.

- Spectroscopic characterization (NMR, MS) confirms substitution pattern and purity.

Q & A

Q. Q1. What are the optimal synthetic routes for N4-butyl-2-methylpyrimidine-4,6-diamine, and how are intermediates characterized?

A1. The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrimidine-4,6-diamine derivatives are synthesized by reacting substituted amines with halogenated pyrimidine precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO). Key intermediates are characterized via 1H/13C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. For instance, substituents like butyl and methyl groups are verified by distinct NMR signals for alkyl protons (δ 0.8–1.6 ppm) and aromatic protons (δ 6.5–8.5 ppm) .

Q. Q2. Which analytical methods are critical for confirming the structure and purity of this compound?

A2.

- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments (e.g., distinguishing N4-butyl from C2-methyl groups).

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% required for pharmacological studies).

- X-ray Crystallography (if applicable): Resolves stereochemical ambiguities.

These methods are benchmarked against reference standards like those in (e.g., benzothiazole-diamine analogs) .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize this compound for kinase inhibition?

A3.

- Systematic Substitution: Vary substituents at N4 (e.g., alkyl chain length) and C2 (e.g., electron-donating/withdrawing groups) to assess kinase selectivity (e.g., EGFR vs. FLT3).

- In Vitro Assays: Measure IC50 values against target kinases (e.g., EGFR-TK in NSCLC cell lines) and compare with controls like gefitinib .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to kinase ATP pockets, validated by mutagenesis studies (e.g., T790M resistance mutation analysis) .

Q. Q4. What experimental strategies resolve contradictions in biological activity data for pyrimidine-4,6-diamine derivatives?

A4.

- Dose-Response Reproducibility: Validate results across multiple cell lines (e.g., A549 vs. H1975 for EGFR mutants) .

- Metabolic Stability Testing: Assess compound stability in liver microsomes to rule out false negatives from rapid degradation.

- Off-Target Screening: Use kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .

For example, discrepancies in FLT3 inhibition may arise from differential metabolic activation in primary vs. immortalized cells .

Q. Q5. How can computational tools predict the pharmacokinetic properties of this compound?

A5.

- ADMET Prediction: Software like SwissADME estimates logP (lipophilicity), aqueous solubility, and CYP450 inhibition.

- Molecular Dynamics (MD) Simulations: Analyze binding kinetics (e.g., residence time in kinase domains) and correlate with in vivo efficacy .

- QSAR Models: Relate structural descriptors (e.g., PSA, H-bond donors) to bioavailability. For instance, a PSA < 90 Ų enhances blood-brain barrier penetration .

Q. Q6. What are the key considerations for designing in vivo studies targeting oncogenic pathways with this compound?

A6.

- Animal Models: Use xenograft mice with patient-derived tumors (PDX) to mimic human pathophysiology.

- Dosing Regimen: Optimize based on pharmacokinetic parameters (e.g., t1/2 from rodent studies).

- Biomarker Analysis: Monitor downstream targets (e.g., phosphorylated EGFR or AKT) via immunohistochemistry .

For example, PTC596 (a related pyrimidine-diamine) reduced tumor volume in glioblastoma models by inhibiting BMI-1 .

Methodological Challenges and Solutions

Q. Q7. How to address low solubility of this compound in aqueous assays?

A7.

Q. Q8. What validation steps ensure target specificity in kinase inhibition studies?

A8.

- Isozyme Profiling: Test against kinase family isoforms (e.g., EGFR vs. HER2).

- Rescue Experiments: Overexpress the target kinase in knockout cells to confirm phenotype reversal.

- Covalent Modification Probes: Use activity-based protein profiling (ABPP) to verify engagement .

Case Studies and Comparative Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.